molecular formula C7H16ClNO2 B2942794 Methyl 2-(ethylamino)butanoate hydrochloride CAS No. 2137458-83-2

Methyl 2-(ethylamino)butanoate hydrochloride

Cat. No.: B2942794
CAS No.: 2137458-83-2
M. Wt: 181.66
InChI Key: LRCJRFLBIOQARB-UHFFFAOYSA-N
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Description

Methyl 2-(ethylamino)butanoate hydrochloride is an organic compound that belongs to the class of esters. It is characterized by the presence of an ester functional group, which is a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(ethylamino)butanoate hydrochloride typically involves the esterification of butanoic acid derivatives. One common method includes the reaction of 2-bromoethyl butanoate with ethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and solvents is carefully controlled to ensure the efficient conversion of reactants to the desired product .

Mechanism of Action

The mechanism of action of methyl 2-(ethylamino)butanoate hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, leading to the formation of carboxylic acid and alcohol, which can further participate in various biochemical pathways. The compound’s effects are mediated through its ability to undergo nucleophilic substitution and reduction reactions, influencing the activity of enzymes and other proteins involved in these pathways .

Comparison with Similar Compounds

Methyl 2-(ethylamino)butanoate hydrochloride can be compared with other similar compounds, such as:

These compounds share similar ester functional groups but differ in their specific substituents and overall structure. This compound is unique due to its specific ethylamino substitution, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

methyl 2-(ethylamino)butanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-6(8-5-2)7(9)10-3;/h6,8H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCJRFLBIOQARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)NCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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